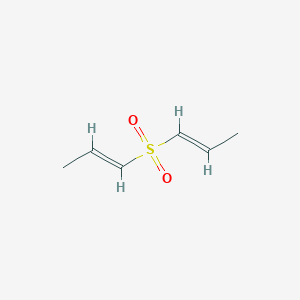

Propenyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGVSDWIGWRUIC-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)/C=C/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propenyl Sulfone and Its Derivatives

Fundamental Synthetic Routes

Traditional methods for synthesizing sulfones, including propenyl sulfones, often rely on the oxidation of corresponding sulfides or the alkylation of sulfinate salts. thieme-connect.com These foundational approaches provide reliable access to the sulfone functional group.

Oxidative Transformations of Sulfur-Containing Precursors

The oxidation of sulfides is a primary and widely utilized method for the synthesis of sulfones. thieme-connect.comjchemrev.com This transformation can be achieved using a variety of oxidizing agents. Controlling the reaction conditions is crucial to prevent over-oxidation to the corresponding sulfones when the sulfoxide (B87167) is the desired product. mdpi.com

Common oxidizing agents include hydrogen peroxide, which is considered a "green" oxidant due to its non-toxic byproducts. mdpi.com The selective oxidation of sulfides to sulfoxides or their complete oxidation to sulfones can often be controlled by the choice of reagents and reaction conditions. mdpi.comfrontiersin.org For instance, chromic acid in combination with pyridine (B92270) has been used for the controlled oxidation of sulfides to sulfoxides. jchemrev.com Other reagents like iodosobenzene (B1197198) and iodoxybenzoic acid have also been employed for the chemoselective oxidation of sulfides. jchemrev.com The development of catalytic systems, including those based on metal-containing ionic liquids, has further enhanced the efficiency and selectivity of sulfide (B99878) oxidation. frontiersin.org

A specific example involves the synthesis of (Z,Z)-di-1-propenyl sulfide, which can be prepared through the reaction of propenyl halides with sodium sulfide. ontosight.ai Subsequent oxidation of this sulfide would yield the corresponding propenyl sulfone.

Addition-Elimination Reactions to Generate Propenyl Sulfone Frameworks

Addition-elimination reactions provide a pathway to vinyl sulfones, which are structurally related to propenyl sulfones. In these reactions, a nucleophile adds to an activated alkene, followed by the elimination of a leaving group. acs.orgmasterorganicchemistry.com For example, the reaction of 1,2-bis(p-tolylsulfonyl)ethene with nucleophiles proceeds via an addition-elimination mechanism. acs.org

A modern approach involves the visible-light-induced radical addition–elimination reaction of sulfonyl chlorides with allyl bromides. acs.org This method allows for the synthesis of a diverse range of allylic sulfones under mild, additive-free conditions. The reaction is initiated by the formation of a sulfonyl radical from the sulfonyl chloride, which then adds to the double bond of the allyl bromide. Subsequent elimination of a bromine radical yields the allylic sulfone product. acs.org This strategy has proven effective for a variety of substituted sulfonyl chlorides and allyl bromides. acs.org

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for forming carbon-sulfur bonds. mdpi.comrsc.org These strategies often provide access to complex molecules under mild conditions with high functional group tolerance.

Catalytic Functionalization of C-S Bonds

The functionalization of C-S bonds in sulfones has emerged as a powerful strategy for constructing new C-C and C-X bonds. rsc.org Transition metals like nickel and iron have been used to catalyze the cross-coupling of alkenyl sulfones with Grignard reagents. rsc.org For example, nickel-catalyzed Suzuki–Miyaura cross-coupling reactions of 1-sulfonyl glycals with aryl- and alkenylboron nucleophiles have been developed. rsc.org

Palladium-Catalyzed Hydrosulfonylation of Unsaturated Systems

Palladium catalysis has been instrumental in the development of hydrosulfonylation reactions. A notable application is the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids, providing access to chiral allylic sulfones. researchgate.netnih.gov This atom- and step-economical process occurs under mild conditions and exhibits a broad substrate scope. nih.gov Mechanistic studies suggest the reaction proceeds through a ligand-to-ligand hydrogen transfer followed by a C–S bond reductive elimination. researchgate.netnih.gov

Another efficient method involves the palladium-catalyzed hydrosulfonylation of cyclopropenes with sodium sulfinates, yielding allylic sulfones stereoselectively. rsc.orgacs.org This process is believed to involve a π-allyl palladium intermediate and is applicable to a wide range of cyclopropane (B1198618) derivatives. rsc.org

| Catalyst/Reagent | Substrate | Product | Key Features |

| (R)-DTBM-Segphos/Pd | 1,3-Dienes and Sulfinic Acids | 1,3-Disubstituted Chiral Allylic Sulfones | High regio- and enantioselectivity; mild conditions. nih.gov |

| Palladium Catalyst | Cyclopropenes and Sodium Sulfinates | Allylic Sulfones | Stereoselective; broad substrate scope. rsc.org |

Copper-Mediated Sulfonylation Reactions

Copper-catalyzed reactions have become a cornerstone for the synthesis of sulfones. rsc.org These methods often utilize readily available starting materials and proceed with high efficiency. One approach involves the copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates to stereoselectively produce (E)-alkenyl sulfones. organic-chemistry.org

Copper catalysis is also effective in the three-component reaction of propargylic cyclic carbonates, cyclopropan-1-ols, and sulfur dioxide to generate tertiary propargylic sulfones with quaternary stereocenters. rsc.org Furthermore, copper-mediated cross-coupling reactions between diazo compounds and sodium alkane- or arenesulfinates provide a direct route to a variety of sulfones under mild conditions. cas.cn Copper catalysts have also been employed for the ortho-sulfonylation of C(sp²)–H bonds using a directing group strategy. sioc-journal.cn

| Catalyst System | Reactants | Product | Reaction Type |

| Copper(I) | Aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, water | β-Keto sulfones | Multicomponent reaction researchgate.net |

| Copper Catalyst | Alkenyl carboxylic acids, Sodium sulfinates | (E)-Alkenyl sulfones | Aerobic decarboxylative sulfonylation organic-chemistry.org |

| Copper Catalyst | Propargylic cyclic carbonates, Cyclopropan-1-ols, Sulfur dioxide | Tertiary propargylic sulfones | Enantioselective three-component reaction rsc.org |

| Copper(I)-bpy | Alkenes/Alkynes, Sodium sulfinates | (E)-Alkenyl sulfones / (E)-β-Haloalkenyl sulfones | Stereoselective synthesis organic-chemistry.org |

| Copper Catalyst | Diazo compounds, Sodium alkane(arene)sulfinates | Sulfones | Cross-coupling cas.cn |

Nickel-Catalyzed Reactions

Nickel-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, enabling the synthesis of a variety of sulfone-containing compounds, including propenyl sulfones. These methods often exhibit high efficiency, broad substrate scope, and good functional group tolerance.

One notable approach involves the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides. organic-chemistry.org This method utilizes a 1,10-phenanthroline-5,6-dione (B1662461) ligand and is effective for both unactivated alkenes and styrenes, including those with 1,1- and 1,2-disubstitution patterns. organic-chemistry.org The reaction proceeds with good functional group compatibility, affording a wide range of vinyl sulfones in very good yields. organic-chemistry.org

Another strategy is the photoredox/nickel dual catalysis for the cross-coupling of vinyl halides with sodium sulfinates. nih.gov This method allows for the synthesis of diverse aromatic and vinyl sulfones at room temperature and shows excellent functional group tolerance. nih.gov The reaction can be applied to vinyl bromides and iodides, as well as the less reactive vinyl chlorides. nih.gov

Furthermore, a three-component asymmetric cross-coupling reaction catalyzed by nickel and visible light has been developed to produce β-chiral vinyl sulfones. nih.gov This reaction utilizes alkenes, vinyl halides, and sodium sulfinates to construct enantioenriched β-alkenyl sulfones. nih.gov Key to the success of this reaction is the use of a specific chiral ligand and the careful control of reaction conditions to ensure high yield and enantioselectivity. nih.gov

The Suzuki-Miyaura coupling, a cornerstone of cross-coupling chemistry, has also been adapted for the synthesis of 2-aryl allyl sulfones using a nickel catalyst in water. acs.org This eco-friendly procedure couples (2-haloallyl)sulfones with arylboronic acids, demonstrating high functional group tolerance. acs.org

Table 1: Examples of Nickel-Catalyzed Synthesis of Propenyl Sulfone Derivatives

| Starting Materials | Catalyst/Ligand | Product Type | Yield | Reference |

| Alkene, Sulfonyl chloride | Ni-catalyst, 1,10-phenanthroline-5,6-dione | Vinyl sulfone | Very good | organic-chemistry.org |

| Vinyl halide, Sodium sulfinate | NiCl₂·glyme, dtbbpy, Photocatalyst | Vinyl sulfone | Up to 70% | nih.gov |

| Alkene, Vinyl halide, Sodium sulfinate | NiBr₂, Chiral ligand, Photocatalyst | β-Chiral vinyl sulfone | 82% | nih.gov |

| (2-Haloallyl)sulfone, Arylboronic acid | Ni catalytic system | 2-Aryl allyl sulfone | Good to excellent | acs.org |

Manganese-Catalyzed α-Alkylation of Sulfones with Alcohols

Manganese, an earth-abundant and inexpensive metal, has gained prominence in catalysis. Manganese-catalyzed reactions provide a sustainable alternative to methods relying on precious metals. One such application is the α-alkylation of sulfones with alcohols.

A manganese pincer complex has been shown to catalyze an acceptorless dehydrogenative coupling of alkyl sulfones with alcohols, producing highly functionalized vinyl sulfones. acs.org This environmentally benign reaction tolerates various functional groups, including bromides and iodides, and produces dihydrogen and water as the only byproducts. acs.org

In a different approach, a manganese(II) acetate (B1210297) tetrahydrate catalyst is used for the decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method provides (E)-vinyl sulfones in good to excellent yields. thieme-connect.comorganic-chemistry.org The reaction is performed in dimethyl sulfoxide (DMSO) under an air atmosphere, and these conditions are critical for achieving high yields. thieme-connect.comorganic-chemistry.org

Furthermore, manganese catalysts have been employed in borrowing hydrogen or hydrogen auto-transfer reactions for the α-alkylation of sulfones with alcohols. researchgate.netresearchgate.net This strategy involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfone, followed by the reduction of the intermediate, regenerating the catalyst and producing water as a byproduct. This allows for the formation of branched sulfones from simple starting materials. researchgate.net

Table 2: Manganese-Catalyzed Synthesis of Propenyl Sulfone Derivatives

| Starting Materials | Catalyst | Product Type | Yield | Reference |

| Alkyl sulfone, Alcohol | Manganese pincer complex | Highly functionalized vinyl sulfone | Good | acs.org |

| Cinnamic acid, Aromatic sulfinic acid sodium salt | Mn(OAc)₂·4H₂O | (E)-Vinyl sulfone | Good to excellent | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Sulfone, Alcohol | (NNN)Mn(II)Cl₂ | Branched sulfone | Not specified | researchgate.net |

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Visible Light-Induced Photocatalytic Methods

Visible light photocatalysis has emerged as a powerful green tool in organic synthesis. These methods often proceed under mild conditions, at room temperature, and without the need for harsh reagents.

Several photocatalytic methods for the synthesis of vinyl sulfones have been reported. One such method involves the use of an organic dye, such as Eosin (B541160) Y, as a photocatalyst to generate sulfonyl radicals from sulfinate salts, which then add to alkenes. beilstein-journals.org This metal-free approach allows for the synthesis of a diverse range of vinyl sulfones. beilstein-journals.org Heterogeneous graphitic carbon nitride (g-C₃N₄) has also been employed as a recyclable photocatalyst for the synthesis of β-keto sulfones from phenylacetylenes or ketones and sodium sulfinates under blue light irradiation. rsc.org

Another strategy involves the visible-light-induced decarboxylative sulfonylation of cinnamic acids. acs.org This reaction can be performed with various sulfonyl sources, including sulfonylazides and p-toluenesulfonylmethyl isocyanide, using inexpensive organic photocatalysts like rhodamine B and eosin Y. acs.org A photocatalyst- and oxidant-free approach has also been developed for the decarboxylative sulfonylation of cinnamic acids with aryl sulfonate phenol (B47542) esters. organic-chemistry.org

Furthermore, a photochemical halogen-bonding-assisted synthesis of vinyl sulfones has been developed. organic-chemistry.org This method relies on the radical-radical cross-coupling of vinyl bromines and sodium sulfinates and operates under metal-, photocatalyst-, base-, and oxidant-free conditions. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained popularity due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields.

An efficient method for the synthesis of vinyl sulfones involves the copper(II) triflate-catalyzed hydrosulfonylation of alkynes with sodium arene sulfinates under microwave irradiation. thieme-connect.comthieme-connect.comorganic-chemistry.orgresearchgate.net This protocol affords a variety of vinyl sulfones in good to excellent yields with high regio- and stereoselectivity. thieme-connect.comthieme-connect.comorganic-chemistry.orgresearchgate.net The key advantages of this method are the short reaction times, simple reaction conditions, and low catalyst loading. thieme-connect.comthieme-connect.comorganic-chemistry.org

Another microwave-assisted approach is the metal-free coupling of β-nitrostyrenes with sodium sulfinates. tandfonline.com This method provides a convenient route to (E)-vinyl sulfones from readily available starting materials with excellent regioselectivity. tandfonline.com

Reagentless and Metal-Free Protocols

The development of reagentless and metal-free synthetic methods is a primary goal of green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive metal catalysts.

A notable example is the synthesis of vinyl sulfones from commercially available sulfinic acid sodium salts and dibromides in the absence of any catalyst. organic-chemistry.org This simple and economical method proceeds in N,N-dimethylformamide (DMF) and is compatible with a wide range of functional groups. organic-chemistry.org

Another metal-free approach is the iodine-mediated synthesis of vinyl sulfones from alkenes and sodium sulfinates in water at room temperature. psu.edu This method is environmentally benign and offers an outstanding tolerance of functional groups. psu.edu Similarly, an I₂O₅-mediated direct oxidative coupling of aromatic alkenes with thiols provides (E)-vinyl sulfones with excellent regioselectivity under metal-free conditions. organic-chemistry.org

Furthermore, a metal-free, three-component reaction of propargyl alcohols, sodium metabisulfite, and aryldiazonium tetrafluoroborates has been developed to produce (E)-vinyl sulfones under mild conditions. researchgate.net

Electrocatalytic Approaches

Electrosynthesis, which uses electricity to drive chemical reactions, is an inherently green technology. It often avoids the need for chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste.

A variety of (E)-vinyl sulfones can be synthesized directly from cinnamic acids and sodium sulfinates at room temperature through an electrocatalytic oxidation process. organic-chemistry.orgacs.org This method exhibits high regioselectivity. acs.org Another electrochemical approach involves the sulfonylation of styrenes with sodium arylsulfinates, using a catalytic amount of potassium iodide (KI) as a redox mediator. thieme-connect.com This reaction tolerates a wide range of functional groups on both the styrene (B11656) and the sodium arylsulfinate. thieme-connect.com

More recently, a general electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported. acs.orgnih.gov This method employs direct current in an undivided cell with graphite (B72142) carbon electrodes, allowing for the synthesis of diverse sulfone compounds at room temperature in high yields. acs.org An efficient electrochemical transformation of alkenes and sulfonyl hydrazides into vinyl sulfones has also been achieved in water using a catalytic amount of tetrabutylammonium (B224687) iodide. rsc.org This protocol is notable for being transition metal- and oxidant-free and scalable. rsc.org

Table 3: Novel and Green Synthetic Approaches to Propenyl Sulfone Derivatives

| Methodology | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| Visible Light-Induced Photocatalysis | Aryl sulfinate, Alkene | Eosin Y, Visible light | Vinyl sulfone | Metal-free | beilstein-journals.org |

| Visible Light-Induced Photocatalysis | Cinnamic acid, Sulfonylazide | Rhodamine B/Eosin Y, Blue LED | Vinyl sulfone | Metal-free, mild conditions | acs.org |

| Visible Light-Induced Photocatalysis | Vinyl bromine, Sodium sulfinate | Purple LEDs, DMSO | Vinyl sulfone | Metal- and photocatalyst-free | organic-chemistry.org |

| Microwave-Assisted Synthesis | Alkyne, Sodium arene sulfinate | Cu(OTf)₂, Microwave | Vinyl sulfone | Short reaction time, high yield | thieme-connect.comthieme-connect.comorganic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | β-Nitrostyrene, Sodium sulfinate | Microwave, AcOH | (E)-Vinyl sulfone | Metal-free | tandfonline.com |

| Reagentless and Metal-Free | Sulfinic acid sodium salt, Dibromide | DMF, 80°C | Vinyl sulfone | Catalyst-free | organic-chemistry.org |

| Reagentless and Metal-Free | Alkene, Sodium sulfinate | I₂, Water, Room temperature | Vinyl sulfone | Metal-free, green solvent | psu.edu |

| Electrocatalysis | Cinnamic acid, Sodium sulfinate | Electrocatalytic oxidation | (E)-Vinyl sulfone | High regioselectivity | acs.org |

| Electrocatalysis | Styrene, Sodium arylsulfinate | KI (catalytic), Electrochemical | Vinyl sulfone | Wide functional group tolerance | thieme-connect.com |

| Electrocatalysis | Alkene, Sulfonyl hydrazide | Tetrabutylammonium iodide, Water | Vinyl sulfone | Metal- and oxidant-free | rsc.org |

Stereoselective and Enantioselective Synthesis of Chiral Sulfones

The synthesis of chiral sulfones is a significant area of research in organic chemistry, as these compounds are valuable intermediates in the creation of complex molecules with specific biological activities. nih.govresearchgate.net The development of stereoselective and enantioselective methods allows for precise control over the three-dimensional arrangement of atoms, which is crucial for the function of the final products.

Catalytic Asymmetric Conjugate Additions to α,β-Unsaturated Sulfones

Catalytic asymmetric conjugate addition to α,β-unsaturated sulfones represents a powerful strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of optically active chiral sulfones. nih.gov This method involves the addition of a nucleophile to the β-position of a sulfone that is activated by an adjacent double bond, with the stereochemical outcome being controlled by a chiral catalyst.

A variety of catalytic systems have been developed for this purpose. An efficient method utilizes copper-catalyzed conjugate addition of dialkylzinc reagents to α,β-unsaturated sulfones. researchgate.net With the use of a monodentate phosphoramidite (B1245037) ligand, this approach yields products with high yields and enantiomeric excesses. researchgate.net Another significant advancement involves the use of practical bifunctional organic catalysts, which are effective under air- and moisture-tolerant conditions. brandeis.edubrandeis.edu These catalysts have proven successful for the conjugate addition of a broad range of Michael donors, resulting in excellent enantioselectivity and diastereoselectivity. brandeis.edubrandeis.edu This is particularly valuable for synthesizing chiral sulfones that possess all-carbon quaternary stereocenters, which are important structural motifs. nih.gov

The scope of nucleophiles is broad. For example, α-substituted α-cyanoacetates can be added to vinyl sulfones using cinchona alkaloid-based organic catalysts. nih.gov These reactions efficiently produce 1,4-adducts containing an all-carbon quaternary stereocenter with high yields and excellent enantioselectivity. nih.gov The methodology has also been extended to β-substituted α,β-unsaturated sulfones, enabling the one-step, stereoselective construction of adjacent quaternary and tertiary stereocenters. nih.gov

Furthermore, catalytic asymmetric conjugate boration of α,β-unsaturated sulfones has been demonstrated. capes.gov.br Using nonracemic Cu(I)-diphosphine complexes, bis(pinacolato)diboron (B136004) adds smoothly to these substrates. Subsequent oxidation of the products yields β-hydroxy sulfones with good yields and high enantiocontrol. capes.gov.br

| Catalyst System | Nucleophile | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Copper / Monodentate Phosphoramidite Ligand | Dialkylzinc reagents | α,β-Unsaturated sulfones | β-Alkyl sulfones | High yields and enantiomeric excesses. | researchgate.net |

| Bifunctional Organic Catalysts (e.g., Cinchona Alkaloid-based) | Wide range of Michael donors (e.g., α-substituted α-cyanoacetates) | Vinyl sulfones, β-Substituted α,β-unsaturated sulfones | Sulfones with all-carbon quaternary stereocenters | Excellent enantioselectivity and diastereoselectivity; air- and moisture-tolerant. | nih.govbrandeis.edubrandeis.edu |

| Copper(I) / Diphosphine Complexes | Bis(pinacolato)diboron | α,β-Unsaturated sulfones | β-Hydroxy sulfones (after oxidation) | Smooth conjugate addition with high enantiocontrol. | capes.gov.br |

Control of Stereoisomerism during Propenyl Sulfone Formation

Controlling the geometry of the double bond (stereoisomerism) in propenyl sulfones is critical, as the cis (Z) and trans (E) isomers can exhibit different physical properties and biological activities. vulcanchem.com Several synthetic strategies have been developed to achieve high stereoselectivity in the formation of the propenyl group.

Palladium-catalyzed coupling reactions are a key method for the stereoselective synthesis of propenyl sulfones. For instance, the synthesis of trans-S-1-propenyl-l-cysteine can be achieved through the Pd-catalyzed coupling of a cysteine derivative with (E)-1-bromoprop-1-ene. vulcanchem.com This method requires careful control of reaction conditions to prevent isomerization of the double bond. vulcanchem.com Other advanced palladium-catalyzed protocols have demonstrated excellent stereocontrol, achieving Z/E ratios greater than 99:1 for the desired (Z)-configured product through the use of specific bisphosphine ligands. tdx.cat Such high selectivity is rationalized by the formation of a six-membered palladacycle intermediate that kinetically favors the formation of one isomer over the other. tdx.cat

Asymmetric hydrogenation of unsaturated sulfones also provides a pathway to control stereochemistry. Iridium-catalyzed asymmetric hydrogenation has been successfully applied to vinylic and allylic sulfones. researchgate.net In these reactions, it has been observed that the geometry of the substrate can influence the reaction rate and stereoselectivity, with Z isomers typically hydrogenating more slowly than their E counterparts. researchgate.net

Furthermore, visible-light photocatalysis has been employed for C(sp³)–H alkenylation to produce a variety of allylic sulfone derivatives with excellent E-stereoselectivity. rsc.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. rsc.org The stereochemical outcome is often influenced by the catalyst, base, and solvent system employed. rsc.org

The propenyl moiety itself introduces geometric isomerism, and the interconversion between cis (Z) and trans (E) isomers can occur under certain conditions, such as changes in pH. vulcanchem.com This highlights the importance of developing synthetic methods that not only create the desired isomer but also ensure its stability during purification and storage.

| Methodology | Catalyst/Reagent | Substrate Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd catalyst / Bisphosphine ligand (e.g., DPEPhos) | Cysteine derivative and (E)-1-bromoprop-1-ene | High stereoselectivity for trans or Z isomers (Z/E > 99:1 reported). | vulcanchem.comtdx.cat |

| Asymmetric Hydrogenation | Iridium-based chiral catalysts | Vinylic and allylic sulfones | High enantioselectivity; reaction rate and selectivity can be dependent on substrate (E/Z) geometry. | researchgate.net |

| Photocatalytic Alkenylation | Iridium photocatalyst | Alkenyl sulfones and radical precursors | Excellent E-stereoselectivity for allylic products. | rsc.org |

Advanced Reactivity and Mechanistic Pathways of Propenyl Sulfone

Nucleophilic Addition Reactions

The most significant reactions of propenyl sulfones involve nucleophilic addition, particularly the Michael addition, where they act as effective Michael acceptors.

Michael Addition Chemistry

The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene (Michael acceptor) at the β-carbon wikipedia.org. Propenyl sulfones excel in this role due to the strong electron-withdrawing effect of the sulfone group, which stabilizes the intermediate enolate and facilitates the addition wikipedia.orgnih.govmdpi.com.

Propenyl Sulfone as a Michael Acceptor

The sulfone group's potent electron-withdrawing capacity makes propenyl sulfones significantly more reactive as Michael acceptors compared to their acrylate (B77674) or enone counterparts nih.govmdpi.comnih.gov. This enhanced electrophilicity allows for faster reaction rates and often greater selectivity. For instance, in a ternary system involving thiols, vinyl sulfones, and acrylates, vinyl sulfones demonstrate preferential reaction with thiols nih.govresearchgate.netgoogle.com. The resulting thioether sulfone bond is also noted for its hydrolytic stability, unlike the thioether ester bond formed with acrylates nih.govnih.gov.

Thiol–Michael Addition Reactions and Selectivity

Thiol–Michael addition reactions involving propenyl sulfones are highly efficient and selective. Thiols readily add to the activated double bond of propenyl sulfones, forming stable thioether sulfone linkages wikipedia.orgrsc.org. Studies comparing the reactivity of vinyl sulfones and acrylates in the presence of thiols have shown that vinyl sulfones react significantly faster and more selectively nih.govresearchgate.netgoogle.com. For example, ethyl vinyl sulfone (EVS) can achieve 100% conversion with minimal consumption of hexyl acrylate in a 2:1:1 molar ratio mixture, highlighting the superior reactivity of vinyl sulfones researchgate.net. This high selectivity is valuable for controlling polymer network architectures researchgate.netgoogle.com. The reaction can be catalyzed by bases or nucleophiles, with nucleophile-initiated pathways often proceeding faster mdpi.comrsc.org.

Oxa-Michael Addition Reactions and Reversibility

Propenyl sulfones also readily undergo oxa-Michael additions with oxygen nucleophiles, such as alcohols rsc.orgresearchgate.netnih.govrsc.org. This reaction is particularly relevant in polymer chemistry, where divinyl sulfone can react with diols or polyols to form polyethersulfones researchgate.netnih.govrsc.org. The oxa-Michael reaction involving sulfones has been shown to be reversible, especially under basic conditions and elevated temperatures (>100 °C) researchgate.netchemrxiv.orgrsc.org. This reversibility allows for dynamic covalent chemistry, enabling applications like self-healing polymers and material reprocessing chemrxiv.orgrsc.org. Alcohols can be exchanged within oxa-Michael adducts within minutes under appropriate conditions chemrxiv.orgrsc.org.

Intermolecular Radical Anion Cycloadditions

Propenyl sulfones can participate in intermolecular radical anion [2+2] cycloadditions with electron-deficient alkenes like enones rsc.orgresearchgate.netacs.org. Theoretical studies suggest that these cycloadditions are polar in nature, with regioselectivity influenced by π-conjugation at the double bond and substituent effects rsc.orgresearchgate.net. The formation of the radical anion is a crucial step in these reactions researchgate.net. These reactions can lead to the formation of cyclobutane (B1203170) derivatives rsc.orgresearchgate.netacs.org.

Reactivity with Organometallic Reagents (e.g., Organolithium Compounds, Grignard Reagents)

Propenyl sulfones exhibit significant reactivity towards organometallic reagents, including organolithium compounds and Grignard reagents tandfonline.comchemistryviews.orggoogle.comacs.orgthieme-connect.comsaskoer.catandfonline.com. These reactions typically proceed via a Michael-type 1,4-addition tandfonline.comtandfonline.com. Organolithium reagents, in particular, can add to the activated double bond, forming a stabilized carbanion intermediate tandfonline.comtandfonline.com.

A notable reaction involves bis(sulfones) reacting with organolithium reagents. In this process, the organolithium reagent first promotes an E2 elimination of a sulfinate anion, generating a vinyl sulfone intermediate. A second equivalent of the organolithium reagent then adds to this vinyl sulfone, leading to another sulfinate elimination and the formation of a trisubstituted alkene chemistryviews.orgthieme-connect.com. This sequence represents a polarity inversion ("umpolung") strategy, transforming sp³ nucleophiles into sp² electrophile equivalents chemistryviews.org.

Studies have also shown that organolithium reagents can react with vinyl sulfones in a regioselective manner, with the addition occurring at the β-carbon of the activated double bond tandfonline.comtandfonline.com. For example, the reaction of organolithium compounds with vinyl sulfones and vinyl sulfoximines has been documented, with 1,4-addition being the predominant pathway tandfonline.com. Cross-coupling reactions of vinyl sulfones with Grignard reagents in the presence of nickel catalysts have also been reported to occur with high stereoselectivity bohrium.com.

Compound List

Propenyl sulfone

Vinyl sulfone

Ethyl vinyl sulfone (EVS)

Hexyl acrylate (HA)

Hexanethiol (HT)

Phenyl vinyl sulfone

Methyl vinyl sulfone

Divinyl sulfone (DVS)

Acrylate

Acrylonitrile

Maleimide

Cinnamonitrile

Data Tables

| Reaction Type | Michael Acceptor | Nucleophile/Reagent | Conditions/Catalyst | Selectivity/Yield | Reference |

| Thiol-Michael Addition | Ethyl Vinyl Sulfone | Hexanethiol (HT) | Base or nucleophile catalyzed | EVS reacts selectively and more rapidly with thiols than acrylates nih.govresearchgate.netgoogle.com. EVS reaches 100% conversion with minimal HA consumption (<10%) in a 2:1:1 ratio researchgate.net. | nih.govresearchgate.netgoogle.com |

| Oxa-Michael Addition | Divinyl Sulfone (DVS) | Alcohols | DMAP or PPh₃ catalyst, solvent-free | Fast and exothermic reaction, forming polymers or macrocycles rsc.orgresearchgate.netnih.govrsc.org. Reactivity decreases: primary > secondary > phenol (B47542) > tertiary alcohols rsc.org. | rsc.orgresearchgate.netnih.govrsc.org |

| Oxa-Michael Reversibility | Sulfone adducts | Brønsted base (KOH) | Elevated temperatures (>100 °C) | Alcohols can be exchanged within minutes chemrxiv.orgrsc.org. Enables self-healing and reprocessing of polymer networks chemrxiv.orgrsc.org. | chemrxiv.orgrsc.org |

| Reaction with Organolithiums | Bis(sulfones) | Organolithium | Transition-metal-free coupling | First equivalent: E2 elimination to form vinyl sulfone. Second equivalent: addition to vinyl sulfone, then elimination to form trisubstituted alkene chemistryviews.orgthieme-connect.com. | chemistryviews.orgthieme-connect.com |

| Hydrostannylation-Stille Tandem | Acetylenic Sulfones | Bu₃SnH, Aryl Iodide | Pd(PPh₃)₄, CuI, room temperature | Stereoselective synthesis of (Z)-1,2-disubstituted vinyl sulfones in good yields bohrium.com. | bohrium.com |

| Radical Anion Cycloaddition | Phenyl Vinyl Sulfone | Enones | Visible light photocatalyst (e.g., Ir(ppy)₃) | Formation of cyclobutane derivatives rsc.orgresearchgate.netacs.org. Regioselectivity influenced by π-conjugation and substituents rsc.orgresearchgate.net. | rsc.orgresearchgate.netacs.org |

Theoretical and Computational Investigations of Propenyl Sulfone Structures and Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules like propenyl sulfones. Its ability to accurately predict molecular properties at a reasonable computational cost makes it indispensable for understanding complex chemical phenomena.

Conformational Analysis and Energy Landscapes

DFT calculations are instrumental in mapping the potential energy surfaces of propenyl sulfones, identifying stable conformers, and elucidating their relative energies. For instance, studies on related compounds like methyl (E)-1-propenyl sulfone have revealed specific conformational preferences. These calculations determine the most stable spatial arrangements of atoms within the molecule, influenced by factors such as steric hindrance and electronic interactions. For methyl (E)-1-propenyl sulfone, DFT has indicated that the molecule prefers conformers where the C-C-S-C dihedral angle is approximately ±120°. This conformation aligns one of the sulfone oxygen atoms with a hydrogen atom on the beta-carbon (Cβ), contributing to molecular stability acs.org. The energy barrier to rotation around the C-S bond in such systems is typically around 4 kcal/mol, with a maximum occurring at a 180° dihedral angle acs.org. Allyl methyl sulfone has also been studied in terms of its conformational landscape, though specific dihedral angle details are less elaborated in the provided literature acs.org.

Advanced Applications of Propenyl Sulfone in Synthetic Chemistry and Materials Science

Propenyl Sulfone as a Strategic Building Block in Organic Synthesis

The propenyl sulfone moiety is a classic example of an activated alkene, where the potent electron-withdrawing nature of the sulfonyl group renders the double bond susceptible to a wide array of chemical transformations. This activation facilitates its participation as a competent dienophile in cycloaddition reactions and as a Michael acceptor for various nucleophiles. These fundamental reactivities are the cornerstone of its application as a strategic building block for assembling complex organic molecules.

Synthesis of Complex Polycyclic Systems

Propenyl sulfone derivatives are valuable synthons in the construction of complex polycyclic frameworks, primarily through cycloaddition and rearrangement reactions. A key strategy involves the use of Diels-Alder reactions and Ring-Rearrangement Metathesis (RRM) to assemble intricate fused-ring systems. nih.gov

In this approach, a propenyl sulfone analogue can be employed as a dienophile in a Diels-Alder reaction to form a bicyclic adduct. This intermediate can then be further elaborated. Subsequent RRM, a powerful reaction for forming carbon-carbon bonds, can be used to construct additional rings, leading to tri- and tetracyclic sulfone derivatives. nih.gov The outcome of the RRM sequence can be highly dependent on the structure of the starting sulfone, including the length of attached alkenyl chains. For instance, a study demonstrated that a dibutenyl sulfone derivative was an ideal candidate for RRM, while a propenyl analogue led to a partial ring-closing product, highlighting the strategic role of the alkene moiety in guiding the reaction pathway. nih.gov

Table 1: Application of Propenyl Sulfone Analogues in Polycycle Synthesis

| Starting Material Class | Key Reactions | Resulting Structure | Reference |

|---|

Preparation of Functionalized Alkenes and Cyclohexenes

The sulfone group is instrumental in methodologies designed to produce highly substituted and functionalized alkenes and cyclohexenes. While phenyl sulfones are often highlighted, the principles apply to the broader class of unsaturated sulfones. A novel process demonstrates the synthesis of di- and trisubstituted cyclohexenes from an arene, where a phenyl sulfone is coordinated to a tungsten complex. alfa-chemistry.com This coordination activates the aromatic ring for a sequence of protonation and nucleophilic addition steps. This sequence allows for the controlled, stepwise addition of three independent nucleophiles to form a highly functionalized cyclohexene (B86901) ring, with the sulfonyl group acting as a key activating and directing group that can be subsequently displaced. alfa-chemistry.com

Furthermore, propenyl sulfones, as a class of vinyl sulfones, are themselves important functionalized alkenes. Their synthesis can be achieved through various modern chemical methods, including the molybdenum-catalyzed sulfonation of styrenes and metal-free approaches using tosylhydrazones, which provide regioselective access to these valuable intermediates.

Construction of Nitrogen-Containing Heterocycles

The electrophilic nature of the double bond in propenyl sulfone makes it an excellent Michael acceptor for nitrogen-based nucleophiles. This reactivity is a cornerstone for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. organic-chemistry.orgd-nb.info The aza-Michael addition of an amine to a propenyl sulfone derivative is often the key initial step. researchgate.netnih.govnih.gov

For example, derivatives such as diethyl 2-aryl-3-(phenylsulfonyl)propene-1,1-dicarboxylate have been utilized as key precursors in the synthesis of pyrroles and other fused heterocyclic sulfones. nih.gov The initial addition of a nitrogen nucleophile to the propenyl sulfone backbone creates a linear intermediate that can then undergo subsequent intramolecular cyclization and aromatization steps to yield the final heterocyclic product. This strategy provides a modular approach to complex nitrogen heterocycles, where the substitution pattern can be controlled by the choice of starting materials.

Reagents for Fluoroalkylidene Synthesis

While propenyl sulfone itself is not a direct reagent for fluoroalkylidenation, the underlying sulfone chemistry is central to one of the most powerful methods for synthesizing fluoroolefins: the Julia-Kocienski olefination. nih.govnih.gov This reaction provides a versatile and modular platform for the assembly of various fluoroalkenes. nih.govcas.cn

The process involves the reaction of an α-fluoroalkyl sulfone with a carbonyl compound (an aldehyde or ketone). nih.govcas.cn The α-fluoroalkyl sulfone reagent is first deprotonated with a strong base to form a carbanion, which then attacks the carbonyl carbon. The resulting intermediate undergoes a rearrangement and elimination sequence to afford the desired fluoroalkylidene product with high stereocontrol. nih.gov The most commonly used sulfones in this context are heteroaryl sulfones, such as benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, due to their favorable reactivity profiles. nih.gov

Table 2: Key Components in Julia-Kocienski Fluoroalkylidenation

| Component | Role | Example | Reference |

|---|---|---|---|

| α-Fluoroalkyl Heteroaryl Sulfone | Fluoroalkylidene precursor | Benzothiazol-2-yl 1-fluoroethyl sulfone | nih.gov |

| Carbonyl Compound | Electrophile | Aldehydes, Ketones | nih.gov |

This methodology underscores the importance of the sulfone functional group as a versatile chemical handle that can be modified (in this case, by α-fluorination) to achieve highly specific and valuable synthetic transformations.

Polymer Chemistry and Polymer Functionalization

The reactivity of unsaturated sulfones, including propenyl sulfone, is not limited to small molecule synthesis but also plays a significant role in polymer chemistry. The sulfone group imparts desirable properties such as high thermal stability, mechanical strength, and chemical resistance to polymer backbones.

Synthesis of Polysulfones via Polymerization of Unsaturated Sulfones

Polysulfones are a class of high-performance thermoplastics known for their toughness and stability at high temperatures. researchgate.net A primary route to aliphatic polysulfones is the radical alternating copolymerization of an olefin monomer with sulfur dioxide (SO₂). sioc.ac.cn In this context, propylene (B89431) can be used as the olefin, leading to propylene polysulfone. The reaction involves the alternating insertion of the alkene and SO₂ into the growing polymer chain.

An alternative and more recent approach to synthesizing polysulfones that avoids the use of gaseous and toxic SO₂ is the radical ring-opening polymerization of cyclic sulfone monomers. sioc.ac.cn This method allows for the incorporation of functional groups and heteroatoms into the polymer main chain, potentially imparting degradability to the resulting vinyl polymers. sioc.ac.cn While this method often uses cyclic derivatives like 2-vinylsulfolane, it demonstrates the versatility of sulfone chemistry in creating advanced polymeric materials with tailored properties. sioc.ac.cn

Incorporation of Propenyl Moieties for Cross-Linking and Functionalization

Propenyl sulfone is recognized as a valuable reagent for the cross-linking and functionalization of polymers and biomolecules. Its utility stems from the reactivity of the propenyl group, which can form stable linkages with various functional groups.

As a cross-linking agent, propenyl sulfone is cited among other commercially available reagents like divinyl sulfone and epichlorohydrin (B41342) for its capacity to create intramolecular cross-links within polymers. google.com This process is crucial for modifying the physical properties of materials, such as stabilizing the structure of proteins like hemoglobin. google.com

In the realm of functionalization, particularly in biopharmaceuticals, propenyl sulfone is utilized in the process of PEGylation. This involves attaching polyethylene (B3416737) glycol (PEG) chains to molecules to enhance their pharmacokinetic properties. Propenyl sulfone-activated PEG (PEG-PS) is used to react with disulfide bridges in proteins, forming stable thioether linkages. researchgate.netnih.gov This specific modification strategy demonstrates the role of the propenyl sulfone moiety as a reactive handle for conjugating polymers to therapeutic agents. researchgate.netnih.gov

Below is a summary of propenyl sulfone's functionalization applications:

| Application | Reactant | Target Functional Group | Resulting Linkage | Reference |

|---|---|---|---|---|

| Polymer Cross-Linking | Propenyl Sulfone | Various (e.g., amines, thiols) | Covalent Cross-Link | google.com |

| PEGylation | PEG-Propenyl Sulfone (PEG-PS) | Disulfide Bridge | Thioether | researchgate.netnih.gov |

Development of Recyclable Polymeric Materials

Following a thorough review of available scientific literature, no specific research was found that details the use of propenyl sulfone in the development of recyclable polymeric materials.

Sulfonated Polymers for High-Performance Applications

Following a thorough review of available scientific literature, no specific research was found detailing the synthesis of sulfonated polymers directly from propenyl sulfone for high-performance applications.

Catalytic Roles and Methodological Enhancements

While the direct use of propenyl sulfone as a catalyst is not prominently featured in the literature, its reactivity as a substrate is central to several complex chemical transformations.

Use in Organocatalysis

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Catalytic Systems for Propenyl Sulfone Transformations

The future of propenyl sulfone synthesis and modification is intrinsically linked to the development of more efficient, selective, and sustainable catalytic systems. Research is moving beyond traditional methods, which often require harsh conditions or expensive metal catalysts, toward greener alternatives. isct.ac.jpthieme-connect.com A significant area of interest is the use of earth-abundant and non-toxic metals. beilstein-journals.org For instance, manganese pincer complexes are emerging as effective catalysts for the acceptorless dehydrogenative coupling of alkyl sulfones with alcohols to create highly functionalized vinyl sulfones. organic-chemistry.org Another manganese-catalyzed system facilitates the α-alkylation of sulfones using alcohols, a reaction that proceeds with water as the only byproduct. acs.org

A major leap in green chemistry involves the aerobic oxidation of sulfides to sulfones. Scientists have developed perovskite oxide catalysts, such as ruthenium-doped strontium manganate (B1198562) (SrMn₁₋ₓRuₓO₃), that enable the use of molecular oxygen as the oxidant at temperatures as low as 30°C, a significant improvement over the typical 80–150°C range. isct.ac.jpsciencedaily.comresearchgate.net These catalysts, which can be reused multiple times, exhibit high selectivity (>99%) and function by creating oxygen vacancies in the crystal structure to enhance oxygen transfer. isct.ac.jpacs.org

Dual catalysis systems are also gaining traction. A combination of nickel and photoredox catalysts has been used for the asymmetric three-component carbosulfonylation of N-vinyl amides with sodium benzenesulfinate (B1229208) and aryl halides, concurrently forming C-C and C-S bonds with high enantioselectivity. frontiersin.org These advancements point toward a future where propenyl sulfone transformations are not only more efficient but also significantly more environmentally benign.

Table 1: Emerging Catalytic Systems for Sulfone Transformations

| Catalyst Type | Transformation | Key Advantages | Citations |

|---|---|---|---|

| Perovskite Oxides (e.g., SrMn₁₋ₓRuₓO₃) | Aerobic oxidation of sulfides to sulfones | Uses O₂ as oxidant; operates at low temperatures (~30°C); high selectivity (>99%); reusable. | isct.ac.jpsciencedaily.comresearchgate.netacs.org |

| Manganese Pincer Complexes | α-Alkylation of sulfones with alcohols | Uses earth-abundant metal; produces water as the only byproduct; high selectivity. | beilstein-journals.orgacs.org |

| Manganese-Catalyzed Systems | Acceptorless dehydrogenative coupling | Environmentally benign; produces H₂ and water as byproducts; tolerates various functional groups. | organic-chemistry.org |

| Dual Nickel/Photoredox Catalysis | Asymmetric carbosulfonylation of alkenes | Enables three-component reactions; high enantioselectivity for C-C and C-S bond formation. | frontiersin.org |

| Electrochemical Systems | Sulfonation of allyl trifluoroborates | Mediator-free; scalable; environmentally friendly; operates under mild conditions. | rsc.orgrsc.org |

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

While propenyl sulfones are well-known Michael acceptors, researchers are uncovering novel reactivity patterns that expand their synthetic utility. researchgate.net A promising strategy involves using sulfone derivatives in complex, multi-step sequences to build intricate molecular architectures. One such approach is the use of a Diels-Alder reaction followed by a ring-rearrangement metathesis (RRM), which can produce complex polycyclic sulfones that are otherwise difficult to access. beilstein-journals.orgmatilda.science The outcome of the RRM sequence can depend on factors like the length of the alkenyl chain attached to the sulfone. beilstein-journals.org

The inherent reactivity of the sulfonyl group is also being exploited in new ways. The Julia-type olefination, a classic reaction, is seeing new applications, but it can also be a competing pathway in reactions like the α-alkylation of sulfones, which requires careful control. acs.org Beyond this, desulfonylative transformations, where the sulfonyl group is strategically removed after serving its purpose, are gaining prominence. acs.org For example, heteroaryl allyl sulfones can act as latent sulfinates in palladium-catalyzed cross-coupling reactions, where the sulfonyl group is extruded as SO₂. rsc.org

Furthermore, propenyl sulfones are being used in novel cycloaddition reactions. Their participation as dipolarophiles in [3+2] cycloadditions with species like azomethine ylides and sugar azides allows for the synthesis of complex heterocyclic systems. researchgate.netnih.govmdpi.com The regioselectivity of these reactions can be finely tuned based on the substitution pattern of the vinyl sulfone. researchgate.netnih.gov These emerging transformations highlight the versatility of the propenyl sulfone motif far beyond its traditional roles.

Table 2: Novel Reactivity Modes and Transformations of Propenyl Sulfones

| Reactivity Mode / Transformation | Description | Synthetic Outcome | Citations |

|---|---|---|---|

| Ring-Rearrangement Metathesis (RRM) | A sequence involving Diels-Alder reaction followed by RRM of sulfone-containing dienes. | Access to complex tri- and tetracyclic sulfone frameworks. | beilstein-journals.orgmatilda.scienceresearchgate.netbeilstein-journals.org |

| [3+2] Dipolar Cycloaddition | Reaction of vinyl sulfones with dipoles like sugar azides or azomethine ylides. | Synthesis of highly substituted triazoles and other N-heterocycles. | researchgate.netnih.govmdpi.com |

| Desulfonylative Cross-Coupling | Use of sulfones as coupling partners where the sulfonyl group is eliminated. | Formation of new C-C and C-X bonds, treating sulfones as versatile synthons. | acs.orgrsc.org |

| Acceptorless Dehydrogenative Coupling | Manganese-catalyzed reaction between alkyl sulfones and alcohols. | Formation of highly substituted vinyl sulfones with liberation of H₂ and H₂O. | organic-chemistry.org |

| Extended Pummerer Reaction | Reaction of vinyl sulfoxides (precursors to sulfones) leading to γ-functionalization. | Provides access to functionalization at positions remote from the sulfur atom. | nih.gov |

Integration of Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry is transitioning from a tool for retrospective analysis to a powerful engine for predictive design in propenyl sulfone research. escholarship.org Density Functional Theory (DFT) calculations are now routinely used to elucidate reaction mechanisms and predict outcomes with high accuracy. For example, DFT studies have successfully modeled the transition states of 1,3-dipolar cycloadditions involving vinyl sulfones and sugar azides, explaining the origins of regioselectivity. researchgate.netnih.govacs.org Similar calculations have been applied to intermolecular radical anion [2+2] cycloadditions to understand competing mechanisms. researchgate.net

The future lies in the synergy between computational chemistry and artificial intelligence (AI). uni-kiel.de Machine learning (ML) algorithms are being developed to predict reaction outcomes, recommend optimal conditions, and even design novel catalysts from the ground up. acs.org By training on large datasets of known reactions, these models can identify subtle patterns that govern reactivity. google.co.kr For propenyl sulfone chemistry, this could mean rapidly screening virtual libraries of catalysts for a specific transformation or predicting the electronic properties of novel sulfone derivatives before they are ever synthesized.

Advanced computational approaches like the Molecular Electron Density Theory (MEDT) are providing deeper insights into bonding and reactivity. One MEDT study classified an azomethine ylide reacting with phenyl vinyl sulfone as a "supernucleophile," explaining the high polarity and low activation energy of their cycloaddition reaction. mdpi.com As these predictive tools become more sophisticated, they will enable the rational design of propenyl sulfone-based molecules and reactions with tailored properties, accelerating the pace of discovery. mdpi.com

Table 3: Applications of Computational Chemistry in Propenyl Sulfone Research

| Computational Method | Application | Insights Gained | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism and Selectivity Studies | Elucidation of transition state energies, reaction pathways, and the origin of regio- and stereoselectivity in cycloadditions. | researchgate.netnih.govacs.orgresearchgate.net |

| Molecular Electron Density Theory (MEDT) | Reactivity Analysis | Classification of reactants (e.g., as electrophiles or nucleophiles) and prediction of the polar nature of reactions. | mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Catalysis Simulation | Understanding how enzymes activate substrates and catalyze complex reactions, which can be applied to engineer novel biocatalysts. | escholarship.org |

| Machine Learning (ML) & AI | Predictive Modeling & Catalyst Design | High-throughput screening of virtual catalysts; prediction of reaction outcomes; rational design of molecules with desired properties. | uni-kiel.deacs.orggoogle.co.kr |

Application in Flow Chemistry and Automated Synthesis for Scalable Production

The translation of novel propenyl sulfone chemistry from the laboratory to industrial applications requires safe, reliable, and scalable production methods. Flow chemistry and automated synthesis are emerging as key enabling technologies to meet these demands. mdpi.com Continuous flow processes offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. rsc.orgmpg.de

A prime example is the electrochemical synthesis of allyl sulfones from sodium sulfinates and allyl trifluoroborates, which has been successfully demonstrated in both batch and continuous flow setups. rsc.orgrsc.orgresearchgate.net The flow protocol is noted as an inexpensive, safe, and environmentally friendly method that is amenable to scaling up. rsc.orgrsc.org This approach often eliminates the need for supporting electrolytes or mediators, using electrons from an electrical current as the only "reagent." rsc.org

Looking forward, the integration of flow chemistry with robotics and AI is paving the way for fully automated "self-driving" laboratories. chemspeed.comnih.gov These platforms can perform, analyze, and optimize reactions in a closed loop with minimal human intervention. researchgate.netresearchgate.net An automated system could explore a wide range of reaction variables (e.g., catalysts, solvents, temperatures) for a given propenyl sulfone transformation, identify the optimal conditions, and proceed to scalable production. emolecules.comstrateos.com This technology promises to dramatically accelerate the discovery of new reactions and the manufacturing of valuable sulfone-based compounds. researchgate.net

Table 4: Advantages of Flow Chemistry and Automation for Propenyl Sulfone Synthesis

| Technology | Key Features | Advantages for Propenyl Sulfone Chemistry | Citations |

|---|---|---|---|

| Continuous Flow Chemistry | Reactions occur in a continuous stream within a reactor (e.g., tube, packed bed). | Enhanced safety, precise temperature/pressure control, improved yields, easier scalability, ability to use hazardous reagents safely. | rsc.orgrsc.orgmdpi.comrsc.org |

| Electrochemical Flow Synthesis | Uses electrical current to drive reactions in a flow cell. | Mediator-free, environmentally friendly ("green"), high regioselectivity, robust and scalable. | rsc.orgrsc.orgresearchgate.netnih.gov |

| Automated Synthesis Platforms | Robotic systems integrated with analytical tools and control software. | High-throughput screening, rapid reaction optimization, increased reproducibility, reduced manual labor. | chemspeed.comnih.govemolecules.comstrateos.com |

| Self-Driving Laboratories | AI/ML algorithms control automated platforms for autonomous optimization. | Closed-loop discovery and optimization of new reactions and materials with minimal human intervention. | acs.orgresearchgate.netresearchgate.net |

Q & A

Q. What are the key synthetic pathways for propenyl sulfone in organic chemistry, and how do reaction conditions influence product yield?

Propenyl sulfone synthesis often involves Diels-Alder reactions or ring-rearrangement metathesis (RRM). For instance, RRM efficiency depends on the alkenyl chain length: shorter chains (e.g., dibutenyl sulfone) yield desired cyclic products, while propenyl derivatives (e.g., 2a in ) may form partial ring-closing byproducts due to steric constraints . Methodologically, researchers should optimize catalysts (e.g., Grubbs-type), solvent polarity, and temperature to maximize regioselectivity. Kinetic studies via NMR or GC-MS can track intermediate formation.

Q. Which analytical techniques are critical for characterizing propenyl sulfone’s structural and reactive properties?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming sulfone group placement and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal structures. For kinetic studies, UV-Vis spectroscopy monitors reaction progress, and differential scanning calorimetry (DSC) assesses thermal stability. Researchers must cross-validate results with multiple techniques to mitigate instrumental bias .

Q. How should researchers design statistical frameworks to analyze propenyl sulfone’s biological or catalytic activity?

Adopt a completely randomized design with one-way ANOVA (as in ) to compare inhibition rates or catalytic efficiency across concentration gradients. Post-hoc Tukey tests (p < 0.05) identify significant differences between groups. Triplicate experiments minimize variability, and IC50 calculations (via nonlinear regression) quantify potency. Report confidence intervals and effect sizes to contextualize practical significance .

Q. What safety protocols are recommended for handling propenyl sulfone in laboratory settings?

Store propenyl sulfone in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) — nitrile gloves, lab coats, and safety goggles — is mandatory. Emergency protocols should address skin contact (rinse with water for 15 minutes) and inhalation (move to fresh air). Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .

Advanced Research Questions

Q. How can researchers optimize propenyl sulfone’s reactivity in complex reaction systems, such as multicomponent couplings?

Employ Design of Experiments (DoE) to screen variables like catalyst loading, solvent dielectric constant, and substrate ratios. Response surface methodology (RSM) models nonlinear interactions, while in-situ FTIR or Raman spectroscopy tracks reactive intermediates. For example, highlights that extending alkenyl chains in RRM substrates improves cyclization efficiency. Computational tools (DFT calculations) predict transition states and guide mechanistic refinements .

Q. What strategies resolve contradictions in reported biological activities of propenyl sulfone derivatives?

Discrepancies often arise from divergent assay conditions (e.g., cell lines, pH). Conduct meta-analyses to identify confounding variables, and validate findings using orthogonal assays (e.g., enzymatic vs. cellular inhibition). emphasizes distinguishing correlation from causation: for instance, allelopathic effects observed in vitro () may not translate to in vivo systems due to bioavailability differences. Replicate studies under standardized protocols and publish raw data for transparency .

Q. How can experimental designs minimize subsampling errors in propenyl sulfone purity assessments?

Follow ASTM E122-17 guidelines for representative subsampling: homogenize bulk samples via ball milling and use rotary dividers to collect increments. underscores the importance of documenting pre-treatment steps (e.g., drying) and using validated analytical methods (e.g., HPLC with internal standards). Calculate sampling errors (sFE) using Ingamells’ equation to ensure ≤5% relative error .

Q. What mechanistic insights can advanced spectroscopic techniques provide into propenyl sulfone’s reactivity?

Time-resolved transient absorption spectroscopy captures short-lived intermediates in photochemical reactions. Electron paramagnetic resonance (EPR) identifies radical species formed during sulfone-mediated polymerizations. For electrochemistry, in-situ electrochemical mass spectrometry (EC-MS) correlates redox potentials with degradation pathways. Pair these with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways, as demonstrated in ’s RRM studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.